丙-2-炔基((2,4,6-三甲苯基)磺酰)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

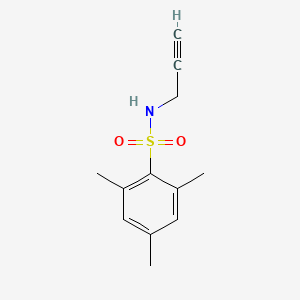

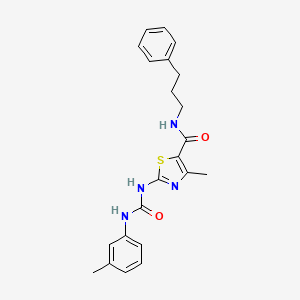

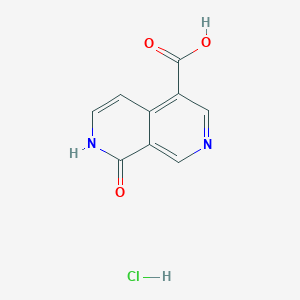

Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine is a chemical compound that is part of a broader class of organic molecules featuring a prop-2-ynyl group attached to a sulfonyl amine. This type of structure is significant in organic synthesis and medicinal chemistry due to its potential to undergo various chemical reactions, leading to the formation of complex and biologically active molecules.

Synthesis Analysis

The synthesis of compounds related to prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine often involves the use of sulfonamides or carbamates that react with alkynyl precursors. For instance, sulfonamides have been shown to regioselectively attack 2-propynyl-allyl hybrid cations, leading to the formation of conjugated aminohexynoates and subsequently to pyrrole frameworks in a one-pot reaction . Additionally, prop-2-ynylsulfonium salts have been utilized in a sequential annulation process with sulfonyl-protected o-amino aromatic aldimines to create hexahydropyrrolo[3,2-b]indoles, demonstrating the versatility of prop-2-ynyl groups in complex ring-forming reactions .

Molecular Structure Analysis

The molecular structure of prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine is characterized by the presence of a triple bond within the prop-2-ynyl moiety, which is highly reactive and can participate in various chemical transformations. The sulfonyl group attached to the amine provides a good leaving group for nucleophilic substitutions and can also act as an electron-withdrawing group, influencing the reactivity of the molecule .

Chemical Reactions Analysis

Chemical reactions involving prop-2-ynyl groups are diverse. For example, the conjugate addition of prop-2-ynylic alcohols to phenylsulfonylpropenes has been reported, leading to the synthesis of halogenoallyl sulfones, which can further undergo radical-induced cyclization . Moreover, the enantioselective cycloaddition of cyclic N-sulfonylimines with ynones, which could include prop-2-ynyl groups, has been used to synthesize sulfamidate-fused piperidin-4-ones, showcasing the utility of these groups in asymmetric synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine are not detailed in the provided papers, the general properties of related compounds can be inferred. Typically, the presence of a prop-2-ynyl group would contribute to increased reactivity due to the triple bond, and the sulfonyl group would enhance the solubility in polar solvents due to its polar nature. The steric hindrance provided by the trimethylphenyl group could affect the reactivity and selectivity of the compound in chemical reactions .

科学研究应用

抗菌和抗肿瘤应用

磺酰胺由于其显著的生物学特性,已在抗菌、抗真菌、抗寄生虫、抗氧化和抗肿瘤活性方面得到了广泛应用。它们的简单合成提供了多种衍生物,突出了磺酰胺基团在药物开发的药物化学中的重要性 (Azevedo-Barbosa 等,2020).

有机合成中的催化应用

用于复杂分子合成中 C-N 和 C-O 键形成的钯催化剂表明含硫化合物在催化中的关键作用。这些进展强调了此类官能团在开发新的合成方法和药物化学中的重要性 (Muci & Buchwald,2002).

环境和食品分析

磺酰胺已用于分析检测中,例如环境和食品分析的免疫分析,这证明了磺酰胺衍生物在超越其传统抗菌用途的各种研究应用中的多功能性 (Fránek & Hruška,2018).

有机合成

N-卤代试剂,包括涉及磺酰胺的那些,在有机合成中发挥着重要作用,展示了它们在广泛官能团转化中的效用。这强调了磺酰胺衍生物在化学合成中的广泛适用性 (Kolvari 等,2007).

药学意义

含硫基序,尤其是磺酰或磺酰胺类似物,表现出多种药理特性。超过 150 种 FDA 批准的含硫药物突出了这些化合物在治疗各种疾病方面的结构多样性和治疗潜力 (Zhao 等,2018).

属性

IUPAC Name |

2,4,6-trimethyl-N-prop-2-ynylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-5-6-13-16(14,15)12-10(3)7-9(2)8-11(12)4/h1,7-8,13H,6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVLJWMXLGKKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC#C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)

![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)

![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)

![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)

![Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2529835.png)